molecular formula C14H21ClN2O B012599 (2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine CAS No. 107922-87-2

(2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine

Cat. No.: B012599
CAS No.: 107922-87-2
M. Wt: 268.78 g/mol
InChI Key: OVLMQCGLZDACDD-UHFFFAOYSA-N
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Description

(2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine is an organic compound that features a benzyl group substituted with a chlorine atom and a morpholine ring attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves the reaction of 2-chlorobenzyl chloride with 3-morpholin-4-yl-propylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted benzyl derivatives with various functional groups.

Scientific Research Applications

(2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzyl chloride: A precursor in the synthesis of (2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine.

    3-Morpholin-4-yl-propylamine: Another precursor used in the synthesis.

    Benzyl chloride: A related compound with similar reactivity but lacking the chlorine substitution.

Uniqueness

This compound is unique due to the presence of both a chlorine-substituted benzyl group and a morpholine ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O/c15-14-5-2-1-4-13(14)12-16-6-3-7-17-8-10-18-11-9-17/h1-2,4-5,16H,3,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLMQCGLZDACDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388137
Record name (2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107922-87-2
Record name (2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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